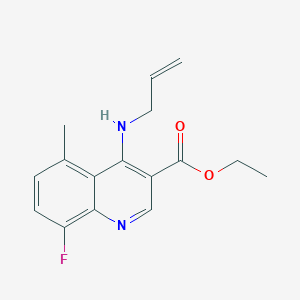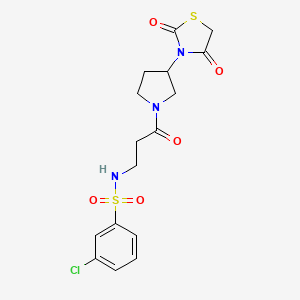
N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide: is a chemical compound that belongs to the quinoline class of heterocyclic aromatic organic compounds Quinolines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-methoxy-2-methylquinoline-4-carbonyl chloride.
Reduction: Hydroquinoline derivatives, such as 6-methoxy-2-methylquinoline-4-carboxylic acid.
Substitution: Substituted quinolines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for such applications.
Mecanismo De Acción
The mechanism by which N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparación Con Compuestos Similares
N-(1-cyanocyclopropyl)-2-methylquinoline-4-carboxamide: Similar structure but lacks the methoxy group.
N-(1-cyanocyclopropyl)-6-methoxyquinoline-4-carboxamide: Similar structure but lacks the methyl group.
N-(1-cyanocyclopropyl)-2-methyl-6-hydroxyquinoline-4-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide stands out due to its combination of methoxy and methyl groups, which can influence its reactivity and biological activity. This unique combination allows for a broader range of applications compared to its analogs.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-13(15(20)19-16(9-17)5-6-16)12-8-11(21-2)3-4-14(12)18-10/h3-4,7-8H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJUSZXZZGLEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)



![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)


![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/new.no-structure.jpg)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)
![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)
amine](/img/structure/B2985342.png)



